molecular formula C13H10ClNO B14069164 6-chloro-2-methoxy-9H-carbazole

6-chloro-2-methoxy-9H-carbazole

Cat. No.: B14069164
M. Wt: 231.68 g/mol
InChI Key: LJTUYPCDZSHRKS-UHFFFAOYSA-N
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Description

6-chloro-2-methoxy-9H-carbazole is a heterocyclic aromatic organic compound with the molecular formula C13H10ClNO. It is a derivative of carbazole, which is a tricyclic aromatic compound consisting of two benzene rings fused on either side of a pyrrole ring. The presence of a chlorine atom at the 6th position and a methoxy group at the 2nd position distinguishes it from other carbazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methoxy-9H-carbazole typically involves the chlorination and methoxylation of carbazole. One common method includes the reaction of carbazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position. This is followed by the methoxylation using methanol in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methoxy-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydrocarbazole derivatives, and various substituted carbazole compounds .

Scientific Research Applications

6-chloro-2-methoxy-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-methoxy-9H-carbazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound without the chlorine and methoxy groups.

    6-chloro-9H-carbazole: Similar but lacks the methoxy group.

    2-methoxy-9H-carbazole: Similar but lacks the chlorine atom.

Uniqueness

6-chloro-2-methoxy-9H-carbazole is unique due to the combined presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution enhances its potential in various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

6-chloro-2-methoxy-9H-carbazole

InChI

InChI=1S/C13H10ClNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3

InChI Key

LJTUYPCDZSHRKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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